CX546, also known as 4-(2,3-dihydro-1H-inden-5-yl)-2-methylphenol, is a synthetic compound classified as an ampakine. Ampakines are a class of drugs that modulate the activity of ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission and plasticity in the central nervous system. CX546 is primarily investigated for its potential cognitive-enhancing effects and neuroprotective properties in various neurological contexts .
The synthesis of CX546 involves several steps that typically utilize organic synthesis techniques. While specific detailed protocols may vary, the general approach includes:
CX546 has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol. The structure consists of:
The InChI Key for CX546 is LJUNPHMOGNFFOS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
CX546 primarily engages in allosteric modulation of AMPA receptors, enhancing their response to glutamate without directly activating the receptor itself. The key reactions involving CX546 include:
The mechanism of action of CX546 involves:
CX546 exhibits several notable physical and chemical properties:
CX546 has significant potential applications in neuroscience research and therapeutic development:
CX546 is a benzoylpiperidine-class ampakine that acts as a positive allosteric modulator (PAM) of AMPA-type ionotropic glutamate receptors (AMPARs). It binds to a conserved site at the dimer interface of the ligand-binding domain (LBD), specifically on the symmetry axis formed by two AMPAR subunits. This binding stabilizes the agonist-bound "closed-cleft" conformation of the LBD, delaying domain reopening and glutamate dissociation. Consequently, CX546 prolongs channel activation kinetics by slowing receptor deactivation (channel closing after glutamate removal) and reducing desensitization (channel closure despite glutamate binding) [2] [5]. Structural analyses reveal that CX546's binding site overlaps with modulators like aniracetam but differs from cyclothiazide, explaining its unique kinetic effects. By destabilizing the desensitized state, CX546 increases agonist affinity threefold and extends excitatory postsynaptic current (EPSC) duration at glutamatergic synapses [1] [5].
Table 1: Comparative Effects of AMPAR Modulators on Receptor Kinetics
Modulator | Class | Primary Kinetic Effect | Binding Site |
---|---|---|---|
CX546 | Benzoylpiperidine (Ampakine) | Slows deactivation > reduces desensitization | Dimer interface (LBD symmetry axis) |
Cyclothiazide | Benzothiadiazide | Potently blocks desensitization | S1-M4 linker (distinct from ampakines) |
Aniracetam | Pyrrolidinone | Moderately slows deactivation | Dimer interface (similar to CX546) |
CX516 | Benzoylpiperidine | Weakly slows deactivation | Dimer interface (lower affinity than CX546) |
CX546 preferentially decelerates AMPAR deactivation kinetics over desensitization inhibition. Electrophysiological studies on recombinant GluA2(flip) receptors show CX546 prolongs deactivation time constants by ~20-fold compared to untreated receptors. This contrasts with cyclothiazide, which primarily inhibits desensitization. At synaptic sites, CX546 extends EPSC decay by nearly threefold, enhancing synaptic efficacy without significantly altering peak current amplitude. The compound's effect on deactivation is attributed to delayed glutamate unbinding due to prolonged stabilization of the agonist-bound state. Interestingly, CX546's modulation is more pronounced at synapses than on isolated receptors, suggesting synaptic environments amplify its effects. This kinetic modulation increases neuronal depolarization time, facilitating NMDA receptor activation and synaptic plasticity [1] [5] [7].
CX546 exhibits subunit-dependent efficacy and modest splice variant selectivity:
Table 2: Regional and Subunit-Specific Efficacy of CX546
Receptor Configuration | Max. Agonist Binding Increase (Emax) | Key Modulatory Influences |
---|---|---|
Hippocampal receptors | ~300% | High TARP γ-3/γ-8 expression |
Cerebellar receptors | ~280% | GluA2/3 dominance; TARP γ-2 |
Cortical receptors | ~200% | Intermediate TARP profile |
Thalamic receptors | ~110% | GluA4 dominance; TARP γ-4 |
GluA2 homomeric (recombinant) | ~250% | Flip/flop variant minor differences |
GluA1 homomeric (recombinant) | ~180% | Lower efficacy vs. GluA2 |
CX546 functionally compensates for deficits in mGluR5-dependent signaling. In mGluR5-knockout mice, CX546 restores disrupted prepulse inhibition (PPI) and latent inhibition (LI)—behavioral markers impaired in schizophrenia. This occurs because CX546 enhances AMPAR-mediated depolarization, facilitating voltage-dependent NMDA receptor activation despite mGluR5 absence. The compound outperforms weaker ampakines (e.g., aniracetam) in rescuing these deficits, underscoring its potency [4]. Mechanistically:
Compound Names Mentioned in Article
CX546 | Cyclothiazide | Aniracetam | CX516 | IDRA-21 | MPEP | LY367385 |
---|
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7